

Diisooctyl Maleate (CAS 1330-76-3): A Comprehensive Technical Guide

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Compound of Interest

Compound Name: *Diisooctyl maleate*

Cat. No.: *B074544*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Diisooctyl maleate (DIOM), CAS number 1330-76-3, is a diester of maleic acid and isooctyl alcohol. Primarily utilized as a plasticizer and a comonomer in the polymer industry, its applications extend to the synthesis of various organic compounds. This technical guide provides an in-depth overview of **diisooctyl maleate**, encompassing its physicochemical properties, detailed experimental protocols for its synthesis and analysis, and a summary of its known toxicological and biological effects. Due to its predominant industrial use, literature on specific signaling pathways in the context of drug development is limited; therefore, this guide focuses on its chemical characteristics and potential as an endocrine-disrupting chemical.

Physicochemical Properties

Diisooctyl maleate is a clear, colorless to light-yellow oily liquid.^[1] Its key physical and chemical properties are summarized in the table below.

Property	Value	Reference(s)
CAS Number	1330-76-3	[2]
Molecular Formula	C20H36O4	[2]
Molecular Weight	340.50 g/mol	[2]
Appearance	Clear, colorless to light-yellow oily liquid	[1][3]
Melting Point	-50 °C	[1]
Boiling Point	203 °C at 0.67 kPa	[1]
Density	0.944 g/cm ³	[1]
Refractive Index	1.4535	[1]
Flash Point	170 °C (open cup)	[1]
Solubility	Miscible with ether, slightly soluble in water	[1]

Synthesis of Diisooctyl Maleate

The primary method for synthesizing **diisooctyl maleate** is the esterification of maleic anhydride with isooctyl alcohol.[4][5]

Experimental Protocol: Fischer Esterification

This protocol describes the synthesis of **diisooctyl maleate** using an acid catalyst, a common and effective method.

Materials:

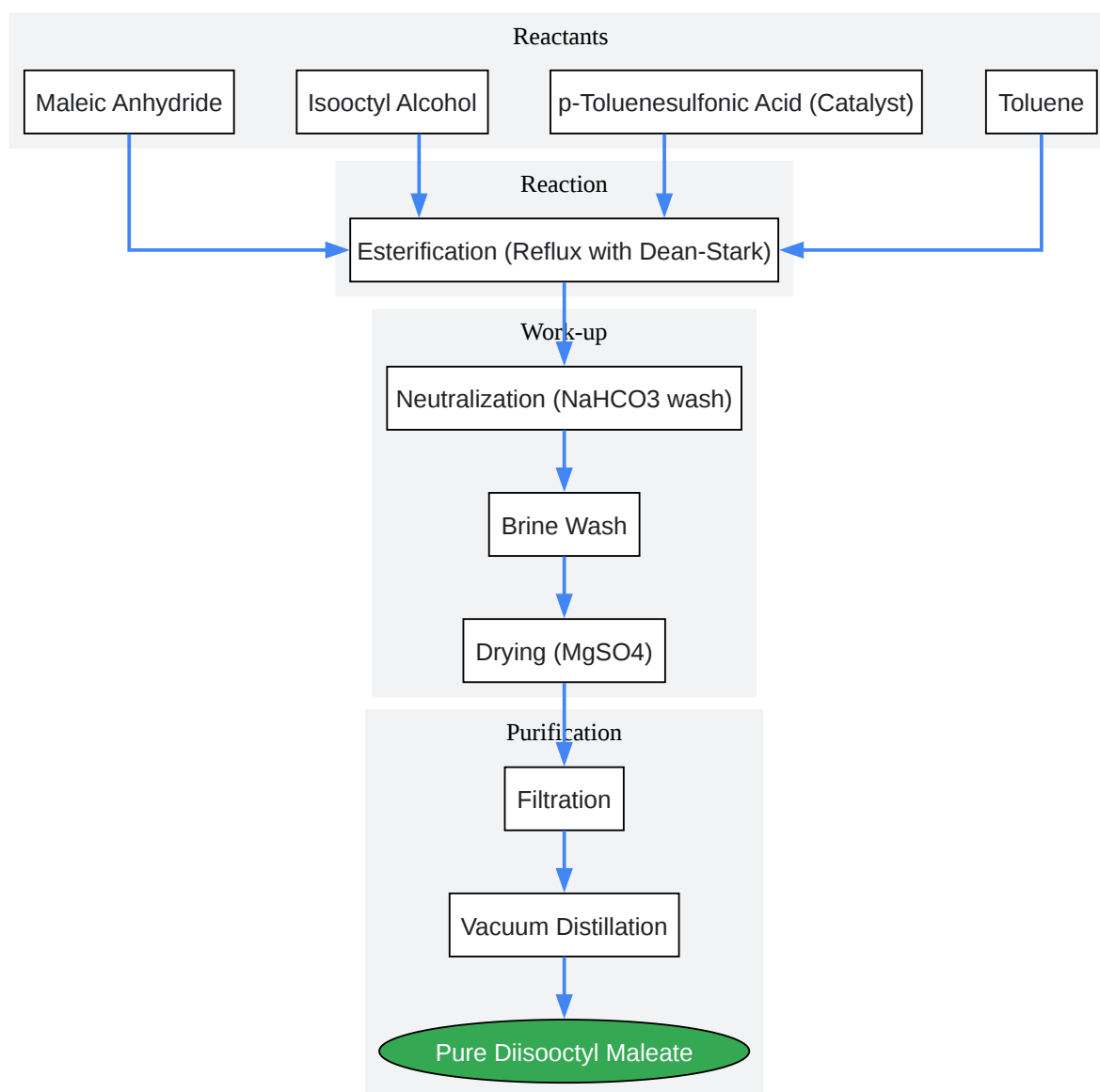
- Maleic anhydride
- Isooctyl alcohol (2-ethylhexanol is often used)
- p-Toluenesulfonic acid (catalyst)

- Toluene (as a water-carrying agent)
- Saturated sodium bicarbonate solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate
- Reaction vessel equipped with a Dean-Stark apparatus, reflux condenser, and thermometer

Procedure:

- **Reaction Setup:** In a reaction vessel, combine maleic anhydride, isooctyl alcohol (in a molar ratio of 1:2.1 to 1:2.2), and a catalytic amount of p-toluenesulfonic acid.^[5] Add toluene to the mixture.
- **Esterification:** Heat the reaction mixture to reflux. The reaction temperature is typically maintained between 115°C and 140°C.^[4]^[5] Water produced during the esterification is azeotropically removed using the Dean-Stark apparatus.
- **Reaction Monitoring:** Monitor the progress of the reaction by measuring the acid value of the mixture. The reaction is considered complete when the acid value reaches the desired level.^[3] The reaction time is typically several hours.
- **Work-up:**
 - Cool the reaction mixture to room temperature.
 - Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst.
 - Wash the organic layer with brine.
 - Dry the organic layer over anhydrous magnesium sulfate.
- **Purification:**
 - Filter the mixture to remove the drying agent.

- Remove the toluene and excess isooctyl alcohol by vacuum distillation to obtain the crude **diisooctyl maleate**.[\[3\]](#)
- Further purify the product by vacuum distillation.



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Synthesis Workflow for **Diisooctyl Maleate**

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS)

Purpose: To determine the purity of **diisooctyl maleate** and identify any impurities.

Experimental Protocol:

- Instrumentation: A standard GC-MS system equipped with a capillary column suitable for the analysis of semi-volatile organic compounds (e.g., a 5% phenyl-methylpolysiloxane column).
- Sample Preparation: Prepare a dilute solution of **diisooctyl maleate** in a suitable solvent such as hexane or ethyl acetate.
- GC Conditions:
 - Injector Temperature: 250 °C
 - Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min, and hold for 10 minutes.
 - Carrier Gas: Helium at a constant flow rate.
- MS Conditions:
 - Ion Source: Electron Ionization (EI) at 70 eV.
 - Scan Range: m/z 40-500.

Fourier-Transform Infrared (FTIR) Spectroscopy

Purpose: To identify the functional groups present in **diisooctyl maleate** and confirm its structure.

Experimental Protocol:

- Instrumentation: An FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

- **Sample Preparation:** A small drop of the neat liquid sample is placed directly on the ATR crystal.
- **Data Acquisition:** Spectra are typically collected over a range of 4000-600 cm^{-1} . A background spectrum should be acquired prior to the sample analysis.

Expected Characteristic Peaks:

Wavenumber (cm^{-1})	Functional Group	Vibration Mode
~2960-2850	C-H (alkyl)	Stretching
~1730	C=O (ester)	Stretching
~1645	C=C (alkene)	Stretching
~1200-1100	C-O (ester)	Stretching

Nuclear Magnetic Resonance (NMR) Spectroscopy

Purpose: To elucidate the detailed molecular structure of **diisooctyl maleate**.

Experimental Protocol:

- **Instrumentation:** A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- **Sample Preparation:** Dissolve 10-20 mg of the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl_3) containing tetramethylsilane (TMS) as an internal standard.^[6]
- **^1H NMR:** Acquire the proton NMR spectrum. The vinylic protons of the maleate backbone are expected to appear as a singlet around δ 6.2-6.3 ppm. The protons of the isooctyl chains will appear in the upfield region (δ 0.8-4.2 ppm) with characteristic splitting patterns.
- **^{13}C NMR:** Acquire the carbon-13 NMR spectrum. The carbonyl carbons of the ester groups are expected around δ 165 ppm, and the olefinic carbons around δ 130 ppm. The carbons of the isooctyl chains will appear in the upfield region.

Applications

Diisooctyl maleate has several key industrial applications:

- **Plasticizer:** It is used to increase the flexibility and durability of polymers, particularly PVC.[7]
- **Comonomer:** It is copolymerized with other monomers, such as vinyl acetate and acrylates, to produce adhesives, emulsion paints, and textile coatings.[7]
- **Chemical Intermediate:** It serves as a precursor in the synthesis of other chemicals, notably in the production of succinic acid derivatives and surfactants like dioctyl sodium sulfosuccinate.[3][7]

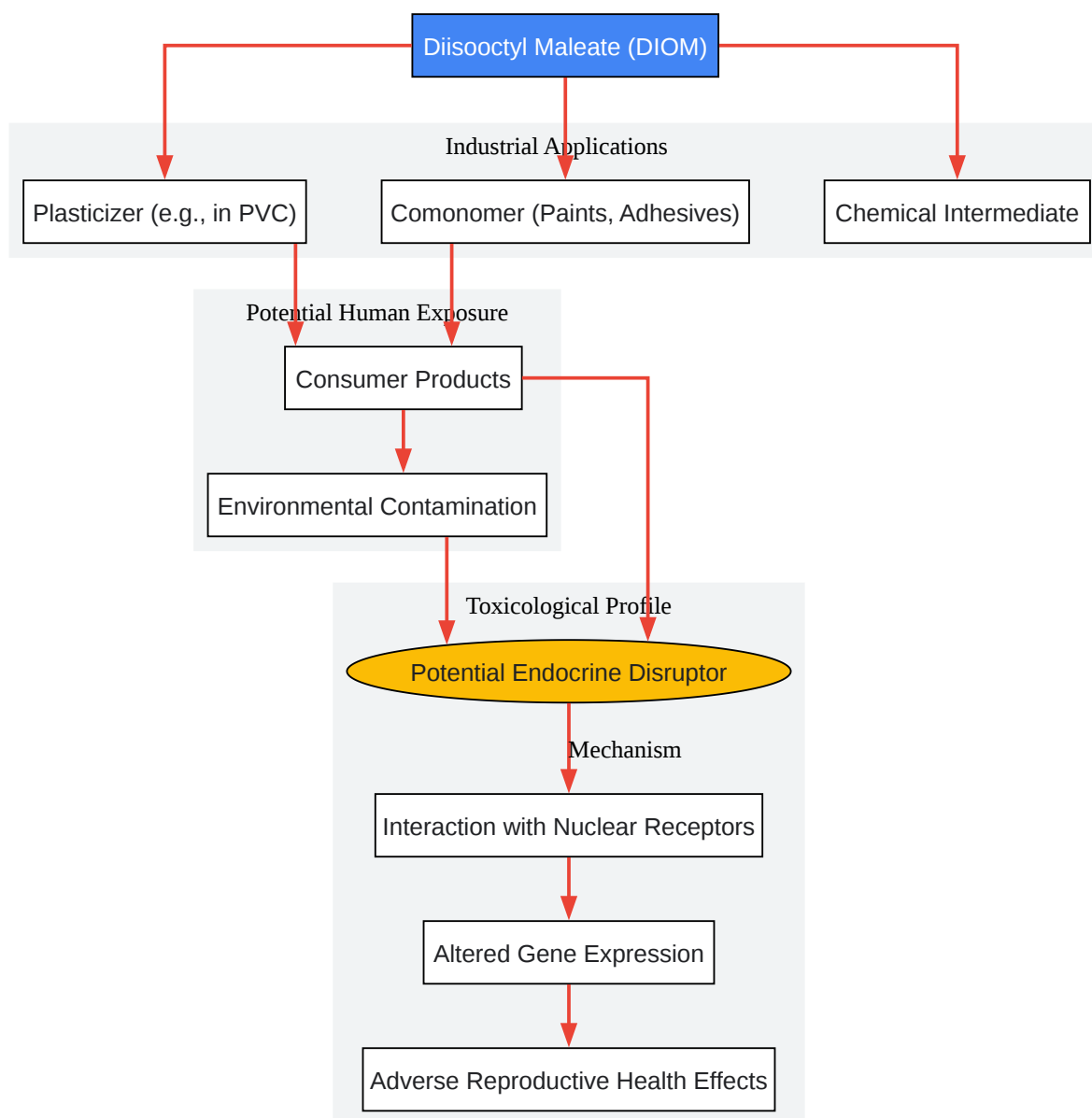
Toxicology and Biological Effects

The biological effects of **diisooctyl maleate** are not extensively studied in the context of drug development. The available data primarily focus on its toxicological profile.

Endocrine Disruption: **Diisooctyl maleate** is considered a potential endocrine-disrupting chemical.[8] Like other phthalates and plasticizers, there is concern that it may interfere with the body's hormonal systems. The primary mechanism of action for many endocrine disruptors involves interaction with nuclear receptors, such as the estrogen and androgen receptors, leading to altered gene expression.[8]

In Vitro Studies: Some in vitro studies on maleate derivatives have indicated potential negative effects on testicular germ and somatic cells.

It is important to note that specific signaling pathways modulated by **diisooctyl maleate** have not been clearly elucidated in the scientific literature. Research in this area is ongoing.



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